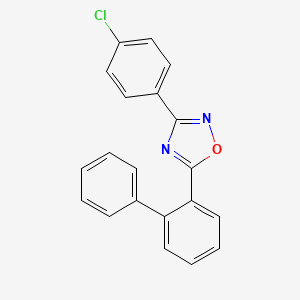

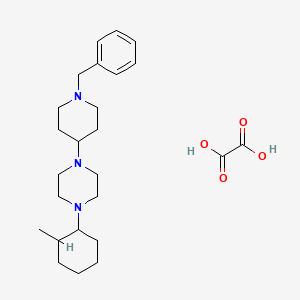

![molecular formula C24H25ClN2O6S2 B4620263 N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4620263.png)

N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-[2-(methylthio)phenyl]glycinamide

Overview

Description

"N2-(5-chloro-2-methoxyphenyl)-N2-[(3,4-dimethoxyphenyl)sulfonyl]-N1-[2-(methylthio)phenyl]glycinamide" is part of a broad class of sulfonamide compounds, known for their diverse pharmacological activities and chemical properties. This compound, like its relatives, has been subject to various studies to understand its synthesis, molecular structure, and chemical behavior.

Synthesis Analysis

The synthesis of related sulfonamide compounds involves multi-step chemical reactions, starting from specific sulfonyl chlorides and amines. These processes typically yield sulfonamides with potent biological activities. Although the specific synthesis process for this compound is not detailed, similar sulfonamides' synthesis methods provide a basis for understanding the chemical reactions involved in producing such compounds (He & Chen, 1997).

Molecular Structure Analysis

Molecular structure analysis of sulfonamides, including crystallography and spectroscopic methods, reveals detailed information about their molecular configurations, bond lengths, and angles, which are crucial for understanding their chemical and biological properties. For example, the study of tetrazole derivatives provides insight into the structural aspects of sulfonamide compounds (Al-Hourani et al., 2015).

Chemical Reactions and Properties

Sulfonamide compounds undergo various chemical reactions, including hydrolysis and reactions with amino acids, which can be crucial for their biological activities. The acid-catalyzed hydrolysis of methoxymethyl phenyl sulfoxide, for example, demonstrates the reactivity of sulfonamide derivatives under acidic conditions (Okuyama, Toyoda, & Fueno, 1990).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are essential for understanding the compound's behavior in different environments. Studies on similar compounds, focusing on their crystal structures and physical characteristics, provide valuable insights into sulfonamides' physical properties (Shi et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds and stability under various conditions, are crucial for the application and effectiveness of sulfonamide compounds. Research into the chemical behavior of sulfonamides, including their interactions with biological targets and reactions under physiological conditions, sheds light on their potential applications and limitations (Tsuruta & Inoue, 1998).

Scientific Research Applications

Osteoclastogenesis and Bone Loss Prevention

A novel compound, N-2-(5-chloro-2-methoxyphenyl)-N-2-[(3,4-dimethoxyphenyl)sulfonyl]-N-1-[2-(methylthio)phenyl]glycinamide (PMSA-5-Cl), has been investigated for its osteoclast inhibitory activity. This compound was found to inhibit receptor activator of nuclear factor kappa B ligand (RANKL)-induced osteoclast differentiation in bone marrow-derived macrophage cells. The study showed that PMSA-5-Cl could suppress the mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial for osteoclast differentiation and activity. This suppression leads to the inhibition of the master transcription factor, nuclear factor of activated T cell cytoplasmic-1 (NFATc1), by blocking its nuclear localization. An in vivo study in an ovariectomized (OVX) mouse model demonstrated that PMSA-5-Cl prevented bone loss, suggesting its potential as a therapeutic agent for postmenopausal osteoporosis (Cho et al., 2020).

Chemical Synthesis and Characterization

The chemical synthesis and structural characterization of compounds related to N-2-(5-chloro-2-methoxyphenyl)-N-2-[(3,4-dimethoxyphenyl)sulfonyl]-N-1-[2-(methylthio)phenyl]glycinamide have been explored. One study involved the synthesis of heterobifunctional reagents for the preparation of organophosphate, thiophosphate, and dithiophosphate haptens containing a functional carboxyl group. These haptens were then conjugated to proteins to create antigens for generating polyclonal sera against various classes of organophosphate pesticides (ten Hoeve et al., 1997). Another study focused on the chemistry of ureidobenzenesulfonyl chlorides, providing insights into the reactivity and potential applications of these compounds in chemical synthesis (Akhtar et al., 1977).

properties

IUPAC Name |

2-(5-chloro-N-(3,4-dimethoxyphenyl)sulfonyl-2-methoxyanilino)-N-(2-methylsulfanylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClN2O6S2/c1-31-20-11-9-16(25)13-19(20)27(15-24(28)26-18-7-5-6-8-23(18)34-4)35(29,30)17-10-12-21(32-2)22(14-17)33-3/h5-14H,15H2,1-4H3,(H,26,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCYURWPGSPLQSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)N(CC(=O)NC2=CC=CC=C2SC)S(=O)(=O)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClN2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

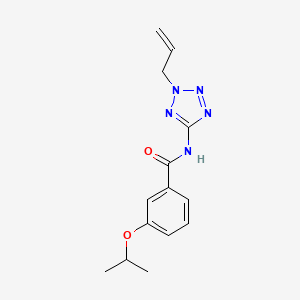

![ethyl 2-({[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4620184.png)

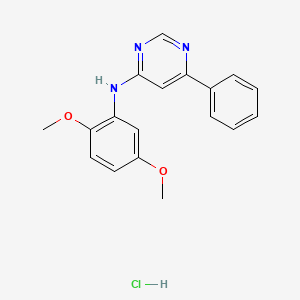

![N-[3-(acetylamino)phenyl]-4-methoxy-3-methylbenzamide](/img/structure/B4620198.png)

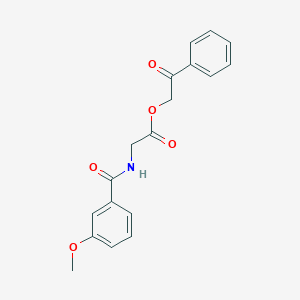

![3-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-(2,2-dimethylpropanoyl)acrylonitrile](/img/structure/B4620206.png)

![1-{[(2-ethoxy-1-naphthyl)methyl]amino}propan-2-ol hydrochloride](/img/structure/B4620213.png)

![2-{[4-(2,5-dioxo-1-pyrrolidinyl)butanoyl]amino}benzamide](/img/structure/B4620216.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide](/img/structure/B4620250.png)

![N-methyl-2-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4620255.png)

![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B4620274.png)

![2-({5-[3-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-acetylphenyl)acetamide](/img/structure/B4620275.png)